![molecular formula C8H8N2O B1394200 6-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 1190317-86-2](/img/structure/B1394200.png)
6-methoxy-1H-pyrrolo[3,2-b]pyridine
Overview
Description
6-Methoxy-1H-pyrrolo[3,2-b]pyridine is a small molecule that inhibits the function of replicating cells by binding to their DNA .
Molecular Structure Analysis
The linear formula of 6-Methoxy-1H-pyrrolo[3,2-b]pyridine is C8H8N2O . More detailed information about its molecular structure is not available in the retrieved data.Chemical Reactions Analysis
6-Methoxy-1H-pyrrolo[3,2-b]pyridine has been shown to inhibit the function of replicating cells by binding to their DNA . It has selectivity for cancer cells over normal cells .Scientific Research Applications
Cancer Therapy
6-methoxy-1H-pyrrolo[3,2-b]pyridine derivatives have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . For example, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity . It inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, it also significantly inhibited the migration and invasion of 4T1 cells .
Diabetes Treatment
Pyrrolo[3,4-c]pyridine derivatives, a closely related class of compounds, have been found to reduce blood glucose levels . Therefore, 6-methoxy-1H-pyrrolo[3,2-b]pyridine may also find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
Cardiovascular Diseases
Given the potential of pyrrolo[3,4-c]pyridine derivatives to reduce blood glucose levels, they may also be beneficial in the treatment of cardiovascular diseases . Elevated blood glucose levels are a risk factor for cardiovascular diseases, so compounds that can reduce these levels may have therapeutic potential .
Mechanism of Action
Target of Action
The primary target of 6-Methoxy-1H-Pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
6-Methoxy-1H-Pyrrolo[3,2-b]pyridine interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The compound exhibits potent FGFR inhibitory activity . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Safety and Hazards
The safety information for 6-Methoxy-1H-pyrrolo[3,2-b]pyridine indicates that it is potentially harmful if swallowed (H302) and may cause an allergic skin reaction (H317). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
6-methoxy-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-6-4-8-7(10-5-6)2-3-9-8/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPYXXLBWMVXMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676842 | |
Record name | 6-Methoxy-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1190317-86-2 | |
Record name | 6-Methoxy-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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